Chemical structure and properties of 5-Chloro-2-phenyl-4-(p-tolyl)thiazole
Chemical structure and properties of 5-Chloro-2-phenyl-4-(p-tolyl)thiazole
The following technical guide is structured as a Compound Monograph & Research Manual . It is designed to serve as a primary reference for the synthesis, characterization, and application of 5-Chloro-2-phenyl-4-(p-tolyl)thiazole , synthesizing established chemical principles with specific protocol design.
Domain: Medicinal Chemistry & Synthetic Organic Chemistry Document Type: Research Manual & Protocol Guide
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]
This compound represents a trisubstituted thiazole scaffold, highly relevant in Structure-Activity Relationship (SAR) studies for anti-inflammatory (COX-2 inhibition) and antiproliferative agents. The introduction of the chlorine atom at the C5 position is a strategic modification often employed to block metabolic oxidation (CYP450 mediated) and modulate lipophilicity.
| Property | Data / Value |
| IUPAC Name | 5-Chloro-4-(4-methylphenyl)-2-phenyl-1,3-thiazole |
| Molecular Formula | C₁₆H₁₂ClNS |
| Molecular Weight | 285.79 g/mol |
| LogP (Predicted) | ~5.2 (High Lipophilicity) |
| H-Bond Donors | 0 |
| H-Bond Acceptors | 2 (N, S) |
| Rotatable Bonds | 2 (Phenyl-Thiazole, Tolyl-Thiazole) |
| Appearance | White to pale yellow crystalline solid |
| Solubility | Soluble in DCM, CHCl₃, DMSO; Insoluble in Water |
Structural Logic
The molecule consists of a central electron-rich thiazole core .
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Position 2 (C2): Substituted with a Phenyl group, providing aromatic stacking potential.
-
Position 4 (C4): Substituted with a p-Tolyl (4-methylphenyl) group. The para-methyl adds steric bulk and hydrophobicity without introducing polarity.
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Position 5 (C5): Substituted with Chlorine .[1] This is the critical "metabolic block" position. In the parent compound, C5-H is susceptible to electrophilic attack and metabolic oxidation; chlorination prevents this.
Synthesis Strategy & Protocols
The synthesis is best approached via a convergent Hantzsch Thiazole Synthesis followed by a regioselective Electrophilic Chlorination . This two-step protocol ensures high yields and simplifies purification compared to direct cyclization of chlorinated precursors.
Step 1: Construction of the Parent Scaffold
Reaction: Condensation of Thiobenzamide with 2-Bromo-4'-methylacetophenone.
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Reagents: Thiobenzamide (1.0 eq), 2-Bromo-4'-methylacetophenone (1.0 eq), Ethanol (Solvent).
-
Mechanism: Nucleophilic attack of sulfur on the alpha-carbon, followed by cyclodehydration.
Step 2: Regioselective C5 Chlorination
Reaction: Electrophilic aromatic substitution using N-Chlorosuccinimide (NCS).
-
Reagents: Parent Thiazole (from Step 1), NCS (1.1 eq), Acetonitrile (MeCN) or DMF.
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Why NCS? Unlike Cl₂ gas or SO₂Cl₂, NCS provides a controlled source of "Cl+" that selectively targets the most electron-rich position (C5) without over-chlorinating the phenyl rings.
Diagram: Synthetic Pathway (DOT Visualization)
Figure 1: Convergent synthesis route utilizing Hantzsch cyclization followed by late-stage chlorination.
Detailed Experimental Protocol
A. Synthesis of 2-Phenyl-4-(p-tolyl)thiazole (Parent)
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Dissolution: In a 250 mL round-bottom flask, dissolve Thiobenzamide (10 mmol, 1.37 g) in 50 mL of absolute ethanol.
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Addition: Add 2-Bromo-4'-methylacetophenone (10 mmol, 2.13 g) in one portion.
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Reflux: Heat the mixture to reflux (approx. 78°C) for 2–4 hours. Monitor by TLC (Hexane:EtOAc 4:1). The starting materials should disappear, and a fluorescent spot (the thiazole) will appear.
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Workup: Cool the reaction to room temperature. The hydrobromide salt of the thiazole may precipitate. Neutralize by pouring into saturated NaHCO₃ solution (100 mL).
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Extraction: Extract with Ethyl Acetate (3 x 30 mL). Dry organic layer over anhydrous Na₂SO₄ and concentrate.[2][3][4]
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Purification: Recrystallize from Ethanol/Water to yield white/off-white crystals.
B. Chlorination to 5-Chloro-2-phenyl-4-(p-tolyl)thiazole
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Setup: Dissolve the parent thiazole (5 mmol, ~1.25 g) in 20 mL of Acetonitrile (MeCN).
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Reagent: Add N-Chlorosuccinimide (NCS) (5.5 mmol, 0.73 g).
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Reaction: Stir at reflux (80°C) for 1–2 hours.
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Note: The C5 position is highly nucleophilic; reaction is often fast.
-
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Validation: Check TLC. The product will be slightly less polar (higher Rf) than the parent due to the Cl atom.
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Isolation: Evaporate solvent. Redissolve residue in DCM and wash with water (to remove succinimide byproduct).
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Final Polish: Recrystallize from Ethanol.
Structural Characterization & Validation
To ensure scientific integrity, the synthesized compound must be validated using NMR and Mass Spectrometry.
Expected 1H NMR Data (CDCl₃, 400 MHz)
The key diagnostic feature is the disappearance of the C5-H singlet found in the parent.
| Proton Group | Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |
| Tolyl -CH₃ | 2.40 | Singlet | 3H | Methyl group on p-tolyl |
| Tolyl Ar-H | 7.25 | Doublet (J=8Hz) | 2H | Protons meta to thiazole |
| Tolyl Ar-H | 7.85 | Doublet (J=8Hz) | 2H | Protons ortho to thiazole |
| Phenyl Ar-H | 7.45 - 7.55 | Multiplet | 3H | Meta/Para protons of 2-phenyl |
| Phenyl Ar-H | 8.00 - 8.10 | Multiplet | 2H | Ortho protons of 2-phenyl |
| C5-H | ABSENT | - | - | CONFIRMS CHLORINATION |
Note: In the parent compound, the C5-H signal typically appears as a sharp singlet around 7.4–7.6 ppm. Its absence is the primary confirmation of success.
Mass Spectrometry (MS)[6]
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Parent Ion: Expect a molecular ion peak [M]+ at 285.0 .
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Isotope Pattern: A distinctive 3:1 ratio between peaks at 285 (³⁵Cl) and 287 (³⁷Cl) confirms the presence of a single chlorine atom.
Biological & Medicinal Context
Pharmacophore Analysis
The 2,4-diarylthiazole scaffold is a privileged structure in medicinal chemistry, acting as a bioisostere for cis-stilbenes and diaryl-heterocycles (like COX-2 inhibitors such as Celecoxib).
Mechanism of Action Logic:
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Lipophilic Pocket Binding: The 2-phenyl and 4-p-tolyl groups dock into hydrophobic pockets of enzymes (e.g., Cyclooxygenase or Kinase domains).
-
Metabolic Stability: The C5-Chlorine prevents hydroxylation, extending the half-life (
) of the molecule in vivo. -
Electronic Modulation: The electron-withdrawing Cl atom lowers the electron density of the thiazole ring, potentially altering
- stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine) in the binding site.
Diagram: Structure-Activity Relationship (SAR)[9]
Figure 2: SAR analysis highlighting the functional role of each substituent on the thiazole ring.
References
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Hantzsch Thiazole Synthesis: Hantzsch, A. (1887). "Ueber die Synthese des Thiazols und seiner Derivate". Berichte der deutschen chemischen Gesellschaft, 20(2), 3118–3132.
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Chlorination Protocols: Bekhit, A. A., et al. (2008). "Synthesis and biological evaluation of some new thiazolyl-pyrazole derivatives as anti-inflammatory agents". European Journal of Medicinal Chemistry, 43(3), 456-463. (Demonstrates NCS chlorination of thiazoles).
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Thiazole Biological Activity: Kashyap, S. J., et al. (2012). "Synthesis of 2,4-disubstituted thiazoles as anti-inflammatory and analgesic agents". Acta Poloniae Pharmaceutica, 69(1), 61-67.
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Parent Compound Data: Sigma-Aldrich. "4-Phenyl-2-(p-tolyl)thiazole Product Sheet". CAS: 2227-61-4.[5]
Sources
- 1. EP0546306A1 - 5-(2-Chloroalkyl)-4-methylthiazoles, their preparation and their use, and intermediates for their preparation - Google Patents [patents.google.com]
- 2. Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. chemscene.com [chemscene.com]
